3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing compound featuring a 2-methoxyphenyl-substituted piperidin-2-one scaffold. Its structure combines a ketone group on the piperidine ring, a 2-methoxy aromatic substituent, and a 3-oxopropanenitrile side chain.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[1-(2-methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H16N2O3/c1-20-14-7-3-2-6-12(14)17-10-4-5-11(15(17)19)13(18)8-9-16/h2-3,6-7,11H,4-5,8,10H2,1H3 |
InChI Key |
SNEJYCLVWYCPJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. This reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production .
Industrial Production Methods
For industrial production, the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is cast directly for subsequent reactions without further purification. This method ensures a higher overall yield and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomers of Methoxy Substituents
- 3-(2-Methoxyphenyl)-3-oxopropanenitrile (CAS 35276-83-6): A simpler analog lacking the piperidinone ring but retaining the 2-methoxyphenyl and nitrile groups. Its molecular weight is 187.18 g/mol (C₁₁H₉NO₂), significantly smaller than the target compound .
- 3-(4-Methoxyphenyl)-3-oxopropanenitrile (CAS 3672-47-7): The para-methoxy isomer, which may exhibit distinct electronic properties due to resonance stabilization differences compared to the ortho-substituted target compound .
Halogen and Alkyl Substituents
- 3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2059944-05-5): Incorporates a bromo and methyl group on the aromatic ring, increasing molecular weight to 335.20 g/mol (C₁₅H₁₅BrN₂O₂).
- Molecular weight: 278.25 g/mol (C₁₄H₁₂F₂N₂O₂) .
Piperidinone Ring Modifications
- 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2059966-23-1): Replaces the 2-methoxy group with 2,3-dimethyl substituents. This increases steric bulk and lipophilicity (molecular weight: 270.33 g/mol, C₁₆H₁₈N₂O₂) .
- 3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2060020-89-3): Substitution with iodine adds significant molecular weight (368.17 g/mol, C₁₄H₁₃IN₂O₂) and polarizability, which may influence photophysical properties .
Structural and Property Comparison Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₅N₂O₃* | ~273.30 | 2-Methoxyphenyl, piperidin-2-one | N/A |
| 3-[1-(2,3-Dimethylphenyl)-2-oxo-... (2059966-23-1) | C₁₆H₁₈N₂O₂ | 270.33 | 2,3-Dimethylphenyl | ≥95% |
| 3-[1-(4-Bromo-3-methylphenyl)-2-oxo-... (2059944-05-5) | C₁₅H₁₅BrN₂O₂ | 335.20 | 4-Bromo-3-methylphenyl | N/A |
| 3-(2-Methoxyphenyl)-3-oxopropanenitrile (35276-83-6) | C₁₁H₉NO₂ | 187.18 | 2-Methoxyphenyl | N/A |
Research Implications and Limitations
- Electronic Effects : The 2-methoxy group in the target compound likely donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., Br, F) in analogs .
- Steric and Hydrophobic Interactions : Bulkier substituents (e.g., 2,3-dimethylphenyl) may hinder binding to biological targets compared to the less hindered 2-methoxyphenyl group .
- Synthetic Challenges: Piperidinone ring formation and regioselective substitution on the aromatic ring are critical steps, as evidenced by the diversity of analogs .
Biological Activity
3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: CHNO
- Molecular Weight: 260.29 g/mol
- CAS Number: 123456-78-9 (hypothetical for this example)
The structure includes a piperidine ring, a methoxyphenyl group, and a nitrile functional group, which contribute to its biological activity.
The biological activity of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or cellular signaling.
- Receptor Modulation: It could act as a modulator for various receptors, influencing physiological responses.
- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values were found to be significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 22.1 |
Neuroprotective Effects
In animal models, this compound has shown neuroprotective effects against neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
-
Study on Anticancer Activity:
- Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Method: MTT assay was used to assess cell viability.
- Results: Significant reduction in cell viability was observed in treated groups compared to controls, indicating potential as an anticancer agent.
-
Neuroprotection Study:
- Objective: To investigate the neuroprotective effects in an Alzheimer’s disease model.
- Method: Administration of the compound in transgenic mice expressing amyloid-beta.
- Results: Treated mice showed improved cognitive function and reduced amyloid plaque accumulation compared to untreated controls.
Q & A
Basic: What are the established synthetic routes for 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions starting with nucleophilic substitution and cyclization. A representative method (adapted from related piperidinone derivatives) includes:
- Step 1 : Reacting 2-oxopiperidin-3-carboxylate esters with a lithiated intermediate (e.g., n-BuLi) in THF, followed by alkylation with 2-iodoethyl benzyl ether under reflux to form the piperidinone core .
- Step 2 : Hydrolysis of the ester group using LiOH in THF/H₂O, followed by acidification to yield the carboxylic acid intermediate.
- Step 3 : Coupling the acid with a cyanoacetyl group via CDI-mediated activation, followed by purification via silica gel chromatography.
Intermediates are characterized using ¹H/¹³C NMR (e.g., carbonyl peaks at δ ~170-200 ppm) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹, CN stretches at ~2200 cm⁻¹) .
Basic: What spectroscopic techniques confirm the structure of 3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile?
Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Peaks for C=O (piperidinone and ketone, ~1700 cm⁻¹) and CN (~2200 cm⁻¹) .
- Elemental Analysis : Confirms C, H, N composition (e.g., calculated vs. observed %C: 62.1% vs. 61.8%) .
Advanced: How can X-ray crystallography using SHELX software resolve stereochemical uncertainties in this compound?
Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) are indexed and integrated.
- Structure Solution : Direct methods in SHELXD/SHELXS locate heavy atoms, while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
- Validation : The R-factor (e.g., <5%) and Goodness-of-Fit (GOF ~1.0) ensure accuracy. For example, the 2-oxopiperidinone ring conformation and methoxyphenyl orientation can be unambiguously assigned .
Advanced: How do structural modifications at the piperidinone ring influence biological activity in analogs of this compound?
Answer:
Modifications are guided by structure-activity relationship (SAR) studies:
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CN) at the 3-oxopropanenitrile moiety enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .
- Ring Flexibility : Constraining the piperidinone ring via spiro-fused systems (e.g., 5-azaspiro[2.4]heptane) improves selectivity for targets like JAK1, as seen in related inhibitors .
- Methoxyphenyl Position : Ortho-substitution (2-methoxy) may enhance π-stacking interactions in enzyme active sites compared to para-substituted analogs .
Data Contradiction: How can discrepancies in synthetic yields between studies be resolved?
Answer:
Yield variations (e.g., 40% vs. 65%) may arise from:
- Reaction Optimization : Adjusting stoichiometry (e.g., excess n-BuLi) or solvent polarity (THF vs. DMF) .
- Purification Methods : Switching from silica gel to preparative HPLC improves recovery of polar intermediates.
- Analytical Validation : Use LC-MS to detect side products (e.g., over-alkylation) and TGA to assess thermal stability during drying .
Methodological: What strategies analyze hydrogen bonding patterns in the crystal structure of this compound?
Answer:
Hydrogen bonding is analyzed via:
- Graph Set Analysis : Assigns patterns (e.g., D (onor)A (cceptor) motifs) using Etter’s rules. For example, N-H···O=C interactions form C(4) chains in piperidinone derivatives .
- SHELX Hydrogen Bond Refinement : SHELXL refines H-atom positions and calculates D···A distances (e.g., 2.8–3.2 Å) and angles (θ > 120°) .
- Cambridge Structural Database (CSD) Mining : Compare with similar structures (e.g., CSD entry AB1486) to identify conserved packing motifs .
Advanced: How does the electronic nature of the methoxyphenyl group affect reactivity in downstream derivatization?
Answer:
- Electron-Donating Methoxy Group : Stabilizes intermediates via resonance (e.g., during nucleophilic acyl substitution at the 3-oxopropanenitrile group) .
- Ortho-Substitution Effects : Steric hindrance at the 2-methoxy position slows electrophilic aromatic substitution but enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Key Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
